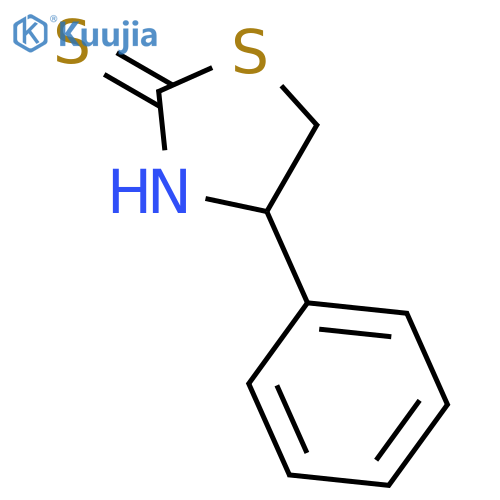Cas no 1908-90-3 (4-Phenyl-1,3-thiazolidine-2-thione)

1908-90-3 structure
商品名:4-Phenyl-1,3-thiazolidine-2-thione
4-Phenyl-1,3-thiazolidine-2-thione 化学的及び物理的性質
名前と識別子
-
- 4-Phenyl-1,3-thiazolidine-2-thione
- 4-Phenyl-2-thiazolidinethione
- SCHEMBL5993378
- SCHEMBL10938930
- DTXSID40542858
- PB39591
- 2-Thiazolidinethione, 4-phenyl-
- (4R)-4-Phenylthiazolidine-2-thione
- MFCD06658215
- SY109928
- FT-0642694
- FT-0643765
- 4-Phenylthiazolidine-2-thione
- 1908-90-3
- DB-044549
- DB-316728
- DB-040906
-
- インチ: InChI=1S/C9H9NS2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)
- InChIKey: IEXSISKCCADMLK-UHFFFAOYSA-N
- ほほえんだ: C1(C2CSC(=S)N2)C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 195.01777
- どういたいしつりょう: 195.01764164g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 69.4Ų
じっけんとくせい
- 密度みつど: 1.31
- ゆうかいてん: 187-189 ºC
- PSA: 12.03
4-Phenyl-1,3-thiazolidine-2-thione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P229100-50mg |
4-Phenyl-1,3-thiazolidine-2-thione |
1908-90-3 | 50mg |
$ 190.00 | 2022-06-03 | ||
| TRC | P229100-250mg |
4-Phenyl-1,3-thiazolidine-2-thione |
1908-90-3 | 250mg |
$ 615.00 | 2022-06-03 | ||
| TRC | P229100-100mg |
4-Phenyl-1,3-thiazolidine-2-thione |
1908-90-3 | 100mg |
$ 310.00 | 2022-06-03 |
4-Phenyl-1,3-thiazolidine-2-thione 関連文献
-
G. Clavé,C. Ronco,H. Boutal,N. Kreich,H. Volland,X. Franck,A. Romieu,P.-Y. Renard Org. Biomol. Chem. 2010 8 676
-
Ping Sun,Chunlei Wang,Nilusha Lasanthi Thilakarathna Padivitage,Yasith S. Nanayakkara,Sirantha Perera,Haixiao Qiu,Ying Zhang,Daniel W. Armstrong Analyst 2011 136 787
-
Yan Jin,Chong Zhang,Xi-Yan Dong,Shuang-Quan Zang,Thomas C. W. Mak Chem. Soc. Rev. 2021 50 2297
1908-90-3 (4-Phenyl-1,3-thiazolidine-2-thione) 関連製品
- 185137-29-5((S)-4-Phenylthiazolidine-2-thione)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 61549-49-3(9-Decenenitrile)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
